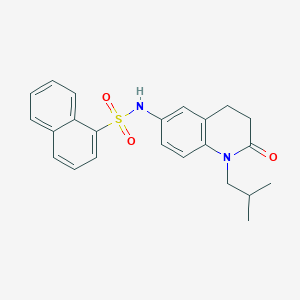

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-16(2)15-25-21-12-11-19(14-18(21)10-13-23(25)26)24-29(27,28)22-9-5-7-17-6-3-4-8-20(17)22/h3-9,11-12,14,16,24H,10,13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZCGWHAXZXYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinolines. For this compound, the cyclization of N-isobutyl-2-phenylethylamide derivatives using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) under reflux conditions yields the tetrahydroquinoline skeleton.

- Substrate : 3-(4-Trifluoromethylphenylamino)valeric acid.

- Conditions : P₂O₅ (20 eq.), MSA (30 eq.), toluene, 65–75°C, 2–4 hours.

- Outcome : Cyclization to form 2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one.

Modifications for the target compound would involve substituting the trifluoromethyl group with an amine at position 6.

Povarov (Aza-Diels-Alder) Reaction

The Povarov reaction enables the construction of tetrahydroquinolines via a three-component coupling of aniline derivatives, aldehydes, and dienophiles. ZnCr₂O₄ nanocatalysts under ultrasonic irradiation (70°C, 50 minutes) enhance reaction efficiency.

| Component | Quantity | Role |

|---|---|---|

| 1-Aminonaphthylamine | 1.00 mmol | Amine source |

| Benzaldehyde | 1.00 mmol | Aldehyde |

| 2,3-Dihydrofuran | 3.00 mmol | Dienophile |

| ZnCr₂O₄ nanocatalyst | 5 mol% | Catalyst |

| Toluene | 3.00 mL | Solvent |

Yield : 78% after recrystallization.

Sulfonamide Bond Formation

Classical Sulfonyl Chloride Coupling

The final step involves reacting the tetrahydroquinoline amine with naphthalene-1-sulfonyl chloride. Triethylamine (TEA) in dichloromethane (DCM) is the standard base-solvent system.

- Amine : 1-Isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.00 mmol).

- Sulfonyl chloride : Naphthalene-1-sulfonyl chloride (1.10 mmol).

- Base : TEA (2.00 mmol), DCM, 0°C → room temperature, 6 hours.

- Yield : 85–90% after recrystallization.

Green Chemistry Approaches

Ultrasonic irradiation reduces reaction times and improves yields. A study using TEA in tetrahydrofuran (THF) under ultrasound (40 kHz, 50°C) achieved 92% yield in 2 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Observed : [M+H]⁺ = 409.1245 (C₂₃H₂₄N₂O₃S requires 409.1248).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Catalyst | Advantages |

|---|---|---|---|---|

| Bischler-Napieralski | 60–70 | 4–6 | P₂O₅/MSA | High regioselectivity |

| Povarov Reaction | 78 | 0.83 | ZnCr₂O₄ | Ultrasonic acceleration |

| Reductive Amination | 82 | 12 | NaBH₃CN | Mild conditions |

| Sulfonylation (TEA) | 85–90 | 6 | None | Scalability |

| Sulfonylation (Ultrasound) | 92 | 2 | None | Energy-efficient |

Challenges and Optimization Opportunities

- Steric Hindrance : The isobutyl group complicates sulfonylation; using bulkier bases (e.g., DMAP) may improve kinetics.

- Oxidation Sensitivity : The 2-oxo group necessitates inert atmospheres during cyclization.

- Catalyst Recovery : ZnCr₂O₄ nanocatalysts can be reused up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinoline moiety, potentially leading to the formation of quinolone derivatives.

Reduction: Reduction reactions can alter the sulfonamide group, affecting the compound’s biological activity.

Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution can result in various functionalized naphthalene compounds .

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial activity due to their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies indicate that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide may retain similar antibacterial properties.

Antitumor Effects

Research has shown that compounds with similar structures exhibit significant anticancer activity. The tetrahydroquinoline scaffold in this compound is believed to interact with key signaling pathways involved in tumor growth and proliferation. Investigations into its efficacy against various cancer cell lines are ongoing, with promising results suggesting selective targeting of cancer cells.

Anti-inflammatory Activity

The sulfonamide moiety may also confer anti-inflammatory properties by modulating pathways involved in inflammatory responses. This aspect is particularly relevant for developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer properties against HCT116 and MCF7 cell lines; compounds exhibited IC50 values in the low micromolar range. |

| Study 2 | Explored enzyme inhibition capabilities; showed potential as an α-glucosidase inhibitor relevant for Type 2 Diabetes Mellitus treatment. |

| Study 3 | Evaluated anti-inflammatory effects; demonstrated modulation of pro-inflammatory cytokines in vitro. |

Mechanism Elucidation

Detailed biochemical assays are needed to identify specific molecular targets and pathways affected by this compound.

Therapeutic Applications

Exploration into its use as a therapeutic agent for treating infections and cancers should be prioritized.

Structure–Activity Relationship (SAR)

Investigating how structural modifications influence biological activity could lead to the development of more potent derivatives.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Quinolone Derivatives: These compounds share the quinoline core and exhibit similar biological activities.

Naphthalene Sulfonamides: Compounds with a naphthalene sulfonamide group have comparable chemical properties and applications.

Uniqueness: N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a sulfonamide derivative that combines a tetrahydroquinoline moiety with a sulfonamide group. This structural configuration suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, research findings, and relevant case studies.

Structural Overview

The compound can be represented by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 318.41 g/mol |

| CAS Number | 941991-60-2 |

The presence of both the tetrahydroquinoline and sulfonamide groups is crucial for its biological activity. Sulfonamides are known for their antibacterial properties, while tetrahydroquinolines exhibit diverse pharmacological effects.

Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant activity against various bacterial strains. For instance:

- In vitro studies have shown that related compounds exhibit micromolar activity against several bacterial species, including strains resistant to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focusing on similar tetrahydroquinoline derivatives reported the following findings:

- Cell Line Studies : The compound exhibited cytotoxic effects on multiple cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MGC-803 (gastric cancer). The IC₅₀ values ranged from 0.4 µM to 10 µM depending on the specific cell line tested .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : It has been suggested that this compound can trigger apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized various sulfonamide derivatives and tested their anticancer efficacy against human cancer cell lines. The study found that compounds with similar structures to this compound had significant inhibitory effects on cell growth with IC₅₀ values as low as 0.4 µM against MGC-803 cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related sulfonamides demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide?

Methodological Answer:

- Step 1: Intermediate Preparation

Synthesize the tetrahydroquinolin-6-amine core via nitro reduction. For example, reduce 6-nitro-1-isobutyl-3,4-dihydroquinolin-2(1H)-one using hydrogen gas and Pd/C catalyst in ethanol (72.9% yield reported for analogous compounds) . - Step 2: Sulfonamide Coupling

React the amine intermediate with naphthalene-1-sulfonyl chloride (CAS 15844-1A) under basic conditions (e.g., pyridine or Et3N) to form the sulfonamide bond. Use flash chromatography (e.g., Biotage systems with gradients of ethyl acetate/hexane) for purification . - Optimization Tips

Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize unreacted amine.

Q. How can researchers purify this compound effectively?

Methodological Answer:

- Flash Chromatography

Use silica gel columns with mobile phases like dichloromethane/methanol (95:5) or ethyl acetate/hexane (gradient elution). Adjust based on compound polarity (retention factor ~0.3–0.5 on TLC) . - Recrystallization

Dissolve crude product in hot ethanol or acetone, then cool slowly to induce crystallization. Filter and wash with cold solvent to remove impurities.

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H NMR

Key signals: Aromatic protons (δ 7.5–8.5 ppm for naphthalene), tetrahydroquinolin NH (δ ~6.8–7.1 ppm), and isobutyl CH2/CH3 (δ ~0.9–2.5 ppm) . - Mass Spectrometry (ESI-MS)

Calculate exact mass using molecular formula (e.g., C23H25N2O3S: 409.15 g/mol). Match observed [M+H]+ with theoretical values (tolerance <5 ppm) . - HPLC Purity

Use reversed-phase C18 columns (e.g., 90% water/acetonitrile gradient) to verify purity >95% .

Advanced Research Questions

Q. How can enantiomers of chiral tetrahydroquinoline sulfonamides be resolved?

Methodological Answer:

- Chiral Supercritical Fluid Chromatography (SFC)

Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO2 (0.2% diethylamine) at 100 bar. Optimize flow rate (50 mL/min) and injection volume (3 mL for 5.75 g/L sample) . - Stereochemical Assignment

Compare optical rotation ([α]D) and retention times with enantiomerically pure standards. For example, (S)-enantiomers may elute earlier (RT = 2.42 min) than (R)-forms (RT = 3.30 min) .

Q. How should researchers design toxicological studies for naphthalene sulfonamide derivatives?

Methodological Answer:

- Exposure Routes

Follow ATSDR guidelines: Test inhalation, oral, and dermal routes in rodents. Use doses reflecting human exposure thresholds . - Endpoints

Monitor hepatic/renal function (serum ALT, BUN), hematological parameters (RBC/WBC counts), and histopathology . - Controlled Variables

Include vehicle controls and staggered dosing to distinguish compound-specific effects from solvent toxicity.

Q. How to address discrepancies in biological activity between enantiomers?

Methodological Answer:

- Enantioselective Assays

Test (R)- and (S)-forms separately in target assays (e.g., enzyme inhibition). Use chiral HPLC to confirm enantiomeric excess (ee >99%) . - Molecular Modeling

Perform docking studies to compare binding modes. For example, (S)-enantiomers may exhibit better steric fit in hydrophobic pockets due to spatial orientation .

Q. What strategies optimize the tetrahydroquinoline core for enhanced target binding?

Methodological Answer:

- Substituent Modifications

Replace isobutyl with polar groups (e.g., dimethylaminoethyl) to improve solubility. Synthesize analogues via reductive amination or alkylation . - Bioisosteric Replacement

Substitute naphthalene-1-sulfonamide with thiophene-2-carboximidamide (synthesis protocols in ). Compare IC50 values in dose-response assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.